Tyropeptin A-4
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Overview
Description
Tyropeptin A-4 is a proteasome inhibitor.
Scientific Research Applications
Proteasome Inhibition and Derivative Synthesis
Tyropeptin A, including its derivatives, has been studied for its role as a potent inhibitor of the mammalian 20S proteasome. Researchers have synthesized derivatives of tyropeptin A to enhance its inhibitory potency. One such derivative, TP-104, demonstrated a significant enhancement in inhibitory potency compared to tyropeptin A itself (Momose et al., 2005). Another study confirmed the enhanced potency of TP-104 and its specific inhibition of the chymotrypsin-like activity of the 20S proteasome (Momose et al., 2005).
Cellular Impact and Potential Therapeutic Applications
Tyropeptin A has been shown to inhibit intracellular proteasome activity in a dose-dependent manner in PC12 cells, suggesting its potential in neurological applications (Momose et al., 2002). It also demonstrated anti-trypanosomal activity, indicating its potential use in developing drugs for trypanosomiasis, a disease caused by Trypanosoma parasites (Steverding et al., 2006).
Drug Development and Antitumor Effects
Derivatives of tyropeptin, particularly tyropeptin-boronic acid derivatives, have been explored for their antitumor effects. These derivatives have shown potent inhibitory activity and potential as antitumor agents, especially against human multiple myeloma (Momose et al., 2017).
Structure-Activity Relationship Studies
The structure-activity relationship of tyropeptin and its boronic acid derivatives has been investigated to understand their potent inhibitory activity against the proteasome and cytotoxicity (Watanabe et al., 2010).
properties
CAS RN |
688737-89-5 |
---|---|
Product Name |
Tyropeptin A-4 |
Molecular Formula |
C31H41N3O6 |
Molecular Weight |
551.68 |
IUPAC Name |
(2S)-2-((2S)-2-(2-cyclohexylacetamido)-3-(4-hydroxyphenyl)-N-(1-(4-hydroxyphenyl)-3-oxopropan-2-yl)propanamido)-3-methylbutanamide |
InChI |
InChI=1S/C31H41N3O6/c1-20(2)29(30(32)39)34(24(19-35)16-22-8-12-25(36)13-9-22)31(40)27(17-23-10-14-26(37)15-11-23)33-28(38)18-21-6-4-3-5-7-21/h8-15,19-21,24,27,29,36-37H,3-7,16-18H2,1-2H3,(H2,32,39)(H,33,38)/t24?,27-,29-/m0/s1 |
InChI Key |
OHEAMPJRQIBBHO-TXJYOHDVSA-N |
SMILES |
CC(C)[C@@H](C(N)=O)N(C([C@H](CC1=CC=C(O)C=C1)NC(CC2CCCCC2)=O)=O)C(C=O)CC3=CC=C(O)C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Tyropeptin A-4; Tyropeptin A 4; Tyropeptin A4; TP-101; TP 101; TP101; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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